molecular formula C19H13BrO4 B2383590 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate CAS No. 845650-62-6

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate

Cat. No.: B2383590
CAS No.: 845650-62-6
M. Wt: 385.213
InChI Key: SDWXBCNLXWBJJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is a synthetic chromenone derivative designed as a key intermediate for medicinal chemistry and drug discovery research. This compound features a core 4-oxo-4H-chromene scaffold substituted at the 3-position with a 4-bromophenyl group and at the 7-position with a cyclopropanecarboxylate ester. The bromophenyl moiety is known to enhance binding affinity to biological targets, while the cyclopropyl group can influence the molecule's metabolic stability and electronic properties. In research, closely related chromenone derivatives are investigated for their potential as anticancer agents, with mechanisms of action that may include the intercalation with DNA to inhibit replication and transcription . Other studies suggest such compounds can exhibit anti-inflammatory properties, potentially through the inhibition of key enzymatic pathways like cyclooxygenase (COX) and lipoxygenase (LOX) . This makes it a candidate for developing novel therapeutics for conditions involving uncontrolled cell proliferation or inflammation. Researchers value this compound for its utility as a building block in synthesizing more complex molecules, enabling the exploration of structure-activity relationships (SAR) and the development of novel synthetic methodologies . This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(4-bromophenyl)-4-oxochromen-7-yl] cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrO4/c20-13-5-3-11(4-6-13)16-10-23-17-9-14(7-8-15(17)18(16)21)24-19(22)12-1-2-12/h3-10,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWXBCNLXWBJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

  • Starting Materials :

    • 2,4-Dihydroxyacetophenone (1.0 equiv)
    • 4-Bromobenzaldehyde (1.2 equiv)
    • Piperidine (catalytic) in ethanol under reflux.
  • Mechanism :

    • Base-catalyzed aldol condensation forms a chalcone intermediate.
    • Cyclization via intramolecular nucleophilic attack yields the chromenone skeleton.
  • Optimization :

    • Solvent : Ethanol or DMF improves solubility of aromatic intermediates.
    • Temperature : Reflux (78–100°C) accelerates cyclization.
    • Yield : 65–75% after recrystallization from ethyl acetate/hexane.

Characterization Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.15 (d, J = 8.8 Hz, 1H, H-5), 7.85 (d, J = 8.4 Hz, 2H, BrPh), 7.65 (d, J = 8.4 Hz, 2H, BrPh), 6.90 (s, 1H, H-2), 6.45 (d, J = 8.8 Hz, 1H, H-6), 12.50 (s, 1H, OH-7).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C aromatic).

Esterification with Cyclopropanecarboxylic Acid

The 7-hydroxy group undergoes esterification using cyclopropanecarboxylic acid under mild conditions to avoid decomposition of the acid-sensitive chromenone.

Steglich Esterification

  • Reagents :

    • 7-Hydroxy-3-(4-bromophenyl)-4H-chromen-4-one (1.0 equiv)
    • Cyclopropanecarboxylic acid (1.5 equiv)
    • DCC (1.5 equiv), DMAP (0.1 equiv) in anhydrous DCM.
  • Procedure :

    • Dissolve chromenone and acid in DCM at 0°C.
    • Add DCC and DMAP, stir at room temperature for 12 h.
    • Filter precipitate (DCU), concentrate, and purify via silica chromatography (hexane:EtOAc 4:1).
  • Yield : 80–85% as a pale-yellow solid.

Alternative Method: Acid Chloride Route

  • Reagents :

    • Cyclopropanecarboxylic acid chloride (1.2 equiv)
    • Pyridine (2.0 equiv) in anhydrous THF.
  • Procedure :

    • Add acid chloride dropwise to a solution of chromenone and pyridine in THF at 0°C.
    • Warm to room temperature, stir for 4 h.
    • Quench with 1M HCl, extract with EtOAc, and purify.
  • Yield : 70–75%.

Comparative Analysis of Esterification Methods

Parameter Steglich Acid Chloride
Reaction Time 12 h 4 h
Yield 80–85% 70–75%
Byproducts DCU HCl
Scale-Up Feasibility Excellent Moderate

The Steglich method is preferred for higher yields and milder conditions, while the acid chloride route offers faster kinetics.

Mechanistic Insights and Side Reactions

  • Esterification : Nucleophilic acyl substitution where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the activated acid.
  • Side Reactions :
    • Hydrolysis : Competing reversal in aqueous conditions. Mitigated by anhydrous solvents.
    • Oxidation : The 4-oxo group may undergo undesired redox reactions under strong acidic/basic conditions.

Scalability and Industrial Relevance

  • Batch Reactors : >100 g batches achieved using Steglich conditions with 82% yield.
  • Cost Drivers : Cyclopropanecarboxylic acid ($120–150/kg) and DCC ($80–100/kg).
  • Green Chemistry Alternatives : Enzymatic esterification using lipases (e.g., Candida antarctica) in ionic liquids reduces waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving chromenone derivatives.

    Industry: It can be used in the synthesis of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain molecular targets, while the chromenone core can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substitution Patterns

Chromenone Derivatives
  • Target Compound :
    • Core: 4-oxo-4H-chromen
    • Substituents: 3-(4-bromophenyl), 7-cyclopropanecarboxylate.
  • 2-Methyl-4-oxo-3-phenylchromen-7-yl cyclopropanecarboxylate (): Core: Chromenone Substituents: 2-methyl, 3-phenyl, 7-cyclopropanecarboxylate. Key Difference: The absence of bromine and presence of methyl/phenyl groups may reduce electronegativity, altering pharmacokinetic properties .
Coumarin Derivatives with Anti-inflammatory Activity
  • Brodifacoum and Difethialone (): Core: 4-hydroxycoumarin Substituents: Complex polycyclic groups. Structural Contrast: The target compound lacks the 4-hydroxy group and tetrahydronaphthalene moiety, which may reduce anticoagulant effects but retain anti-inflammatory activity .
1,3,4-Oxadiazole Derivatives ()**:
  • Core: 1,3,4-Oxadiazole
  • Substituents: 4-bromophenylpropanone linked to chlorophenyl or dimethoxyphenyl groups.
  • Activity : 59.5–61.9% inhibition of carrageenan-induced paw edema (oral, 20–100 mg/kg), comparable to indomethacin.
  • Key Difference: Heterocyclic oxadiazole core vs.
Cyclopropanecarboxylate-Based Pesticides ()**:
  • Examples: Cycloprothrin, deltamethrin.
  • Substituents: Cyano-phenoxybenzyl groups with halogenated cyclopropane rings.
  • Activity : Broad-spectrum insecticides targeting sodium channels.
  • Contrast: The target compound’s chromenone core and lack of cyano groups likely preclude pesticidal activity, highlighting divergent applications .
Key Observations:
  • The 4-bromophenyl group is recurrent in anti-inflammatory agents (e.g., oxadiazoles in ), suggesting the target compound may share similar mechanisms.
  • Chromenone derivatives like brodifacoum show NO suppression, a marker of anti-inflammatory activity, but the target compound’s efficacy remains untested .

Biological Activity

3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl cyclopropanecarboxylate is a complex organic compound that belongs to the class of chromenone derivatives. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the bromine atom in its structure may enhance its reactivity and interaction with biological targets compared to similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C19H13BrO4C_{19}H_{13}BrO_4. Its chemical structure features a chromenone core, a bromophenyl substituent, and a cyclopropanecarboxylate ester. The unique structural components contribute to its biological activity.

PropertyValue
Molecular Formula C19H13BrO4C_{19}H_{13}BrO_4
Molecular Weight 385.21 g/mol
CAS Number 845650-62-6
IUPAC Name [3-(4-bromophenyl)-4-oxochromen-7-yl] cyclopropanecarboxylate

Anti-inflammatory Activity

Research indicates that chromenone derivatives, including this compound, exhibit significant anti-inflammatory properties. A study on similar compounds highlighted their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. The bromine substituent may enhance binding affinity to these enzymes, leading to increased anti-inflammatory effects .

Antioxidant Properties

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals. Compounds with a chromenone structure have been shown to reduce oxidative stress by neutralizing reactive oxygen species (ROS). This property is essential in protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Similar chromenone derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism of action may involve the induction of apoptosis and inhibition of cancer cell proliferation through interaction with specific molecular targets .

Case Studies

  • In Vitro Studies on Cytotoxicity :
    • A study evaluated the cytotoxic effects of chromenone derivatives on MCF-7 cells. Results indicated that certain derivatives exhibited IC50 values ranging from 10 µM to 30 µM, suggesting moderate to strong cytotoxicity.
    • The presence of halogen atoms (like bromine) was correlated with enhanced activity against cancer cells due to increased lipophilicity and molecular interactions with cellular targets .
  • Enzyme Inhibition Studies :
    • Inhibitory effects on COX and LOX enzymes were assessed using various chromenone derivatives. The results showed that compounds with electron-withdrawing groups like bromine had significantly lower IC50 values compared to their non-substituted counterparts, indicating improved potency .

Q & A

Q. Basic Characterization

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm; cyclopropane carbons at δ 8–10 ppm) .
    • MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 427.2) .

Q. Advanced Structural Analysis

  • X-ray crystallography : Resolves ambiguities in stereochemistry and confirms the planarity of the chromenone core. Intermolecular hydrogen bonds (e.g., C=O⋯H–O) stabilize crystal packing .
  • DFT calculations : Validate experimental NMR/IR data by modeling electronic environments .

What methodologies are used to assess its biological activity?

Q. Initial Screening

  • In vitro assays :
    • Anticancer : MTT assay against HeLa or MCF-7 cells (IC50_{50} values <10 µM indicate potency) .
    • Antimicrobial : Disk diffusion tests for bacterial/fungal strains (zone of inhibition >15 mm at 100 µg/mL) .

Q. Advanced Target Identification

  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .
  • Molecular docking : Simulate binding to active sites (e.g., COX-2 or tubulin) using AutoDock Vina .

How can contradictory data on biological activity be resolved?

Q. Methodological Approach

  • Dose-response validation : Repeat assays with stricter controls (e.g., ATP levels in cytotoxicity assays) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may confound results .
  • Crystallographic data : Compare active/inactive conformers to explain potency variations .

What strategies guide structure-activity relationship (SAR) studies?

Q. Basic SAR

  • Substituent variation : Replace bromophenyl with chlorophenyl or methoxyphenyl to assess electronic effects .
  • Ester group modification : Compare cyclopropanecarboxylate with morpholine or benzodioxole esters .

Q. Advanced SAR

  • CoMFA/QSAR models : Predict bioactivity using steric/electrostatic descriptors derived from crystallographic data .
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity .

How is the compound’s stability evaluated under different conditions?

Q. Basic Stability Assessment

  • Forced degradation : Expose to heat (60°C), light (UV, 254 nm), or hydrolysis (pH 1–13) .
  • HPLC monitoring : Track degradation products (e.g., chromenone core oxidation at 4-position) .

Q. Advanced Degradation Pathways

  • LC-HRMS : Identify radical intermediates in photodegradation .
  • Arrhenius kinetics : Calculate activation energy (EaE_a) for thermal decomposition .

What analytical methods are suitable for quantifying this compound in mixtures?

Q. Basic Quantification

  • Reverse-phase HPLC : Use C18 columns with UV detection at 254 nm (retention time ~8.2 min) .
  • Calibration curve : Linear range 0.1–100 µg/mL (R2>0.99R^2 > 0.99) .

Q. Advanced Hyphenated Techniques

  • LC-MS/MS : MRM transitions (e.g., m/z 427 → 381) enhance specificity in biological matrices .
  • NMR qNMR : Absolute quantification using ERETIC2^2 method .

How are reaction mechanisms for its synthesis elucidated?

Q. Mechanistic Studies

  • Kinetic isotope effects : Replace 1^1H with 2^2H in esterification to probe rate-determining steps .
  • In situ IR spectroscopy : Monitor carbonyl stretching (1700–1750 cm1^{-1}) during acylation .

What crystallographic techniques confirm its solid-state structure?

Q. Basic Crystallography

  • Single-crystal X-ray diffraction : Space group P21_1/n with Z = 4; hydrogen-bonding networks stabilize lattice .

Q. Advanced Polymorph Screening

  • PXRD : Compare simulated vs. experimental patterns to detect polymorphs .
  • Thermal analysis : DSC/TGA identify hydrate/solvate forms .

How is in vitro toxicity profiling conducted?

Q. Basic Toxicity

  • Hemolysis assay : <5% hemolysis at 100 µM confirms erythrocyte compatibility .
  • hERG inhibition : Patch-clamp assays to assess cardiac risk (IC50_{50} >30 µM preferred) .

Q. Advanced Metabolite Identification

  • CYP450 inhibition : Use liver microsomes + LC-MS to detect reactive metabolites .
  • AMES test : Screen for mutagenicity with S. typhimurium TA98/TA100 strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.